
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
Vue d'ensemble
Description
“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 325685-75-4 . It has a molecular weight of 220.66 and its IUPAC name is (6-chloro-2-phenyl-4-pyrimidinyl)methanol .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H9ClN2O . The InChI code is 1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 .Physical and Chemical Properties Analysis
“this compound” is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Applications De Recherche Scientifique
Nonlinear Optics and Electronic Properties
Research on derivatives of phenyl pyrimidine, such as (6-Chloro-2-phenylpyrimidin-4-yl)methanol, highlights their significance in nonlinear optics (NLO). A study by Hussain et al. (2020) used density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the NLO properties of phenyl pyrimidine derivatives. These compounds showed potential for optoelectronic applications due to their considerable NLO character, indicating their relevance in the field of high-tech optoelectronics (Hussain et al., 2020).
Antimicrobial Activity
Another aspect of this compound derivatives involves their antimicrobial properties. For instance, Shaban et al. (2000) synthesized acyclo C-nucleosides with structures similar to this compound and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrimidine derivatives (Shaban et al., 2000).
Cytotoxic Activity
In the field of cancer research, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives related to this compound and examined their cytotoxic activity against various cancer cell lines. The study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).
Solubility and Thermodynamic Studies
Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound closely related to this compound, in various organic solvents. This research is crucial for understanding the solubility properties of pyrimidine derivatives, which can impact their application in pharmaceutical formulations (Yao et al., 2017).
Palladium-Catalyzed Synthesis
Sun et al. (2014) explored the synthesis of arenes similar to this compound through palladium-catalyzed C-H halogenation. This method demonstrated advantages over traditional synthesis methods, including higher yields and better selectivity, suggesting its potential in the synthesis of pyrimidine derivatives (Sun et al., 2014).
Biocatalytic Synthesis
In the area of green chemistry, Chen et al. (2021) developed a whole-cell biocatalytic method for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to this compound. The method used a microreaction system for efficient synthesis, showcasing an eco-friendly approach to producing pyrimidine derivatives (Chen et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloro-2-phenylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUBBUSUVHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694253 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325685-75-4 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


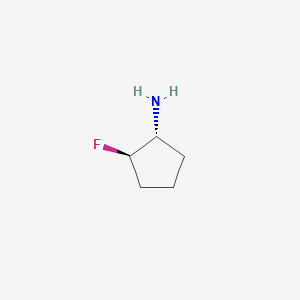
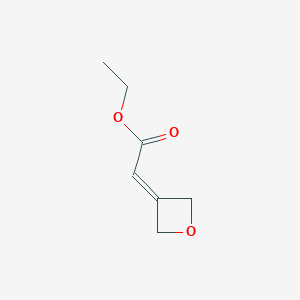
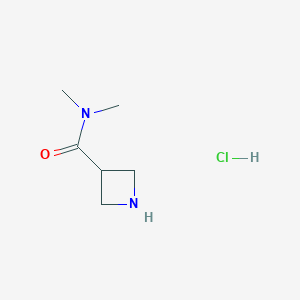


![Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1394527.png)


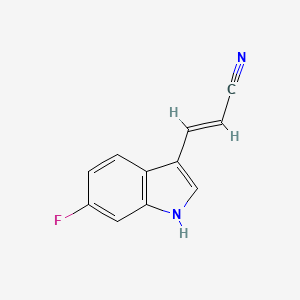
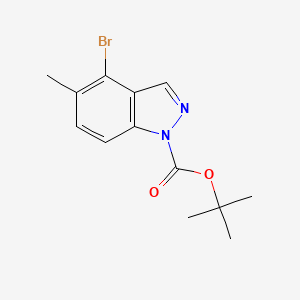

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

